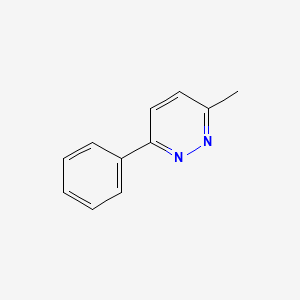

3-Methyl-6-phenylpyridazine

Description

Significance of the Pyridazine (B1198779) Core in Chemical Sciences

The pyridazine ring is a notable heterocyclic system due to its distinct electronic and physical characteristics. It possesses a high dipole moment and weak basicity, which influence its interactions with biological targets and its suitability as a scaffold in drug design. nih.gov The two adjacent nitrogen atoms can act as hydrogen bond acceptors, a crucial feature for molecular recognition in biological systems. nih.gov This capacity for strong hydrogen bonding allows pyridazine-containing molecules to effectively interact with proteins and other biological macromolecules. nih.govblumberginstitute.org

In the realm of medicinal chemistry, the pyridazine core is considered a "privileged scaffold" because of its prevalence in a wide array of biologically active compounds. nih.govresearchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. nih.govresearchgate.netresearchgate.netacs.org The pyridazine moiety can serve as a core framework or as a pharmacophoric element that directly interacts with a biological target. nih.gov The structural and electronic properties of the pyridazine ring can be finely tuned through the introduction of various substituents, allowing for the optimization of a compound's therapeutic effects. blumberginstitute.org

Overview of Research Directions for 3-Methyl-6-phenylpyridazine and Related Phenylpyridazines

Research into this compound and its analogs primarily revolves around the exploration of their potential as biologically active agents. The presence of both a methyl group and a phenyl group on the pyridazine core provides a foundational structure for further chemical modification and investigation of structure-activity relationships (SAR).

One significant area of research is the development of novel anticancer agents. The pyridazine nucleus is a key component in several targeted cancer therapies, and the introduction of a phenyl group can enhance interactions with specific biological targets. acs.org For instance, derivatives of 3-amino-6-phenylpyridazine have been investigated as antineuroinflammatory compounds, which is relevant to the pathology of neurodegenerative diseases that can have inflammatory components. nih.gov

The synthesis of various substituted phenylpyridazines is another active research direction. Chemists are continuously developing new and more efficient synthetic methods to access these compounds. organic-chemistry.org These synthetic efforts are often coupled with biological evaluations to identify new therapeutic leads. For example, studies have explored the synthesis and biological activity of pyridopyridazine (B8481360) derivatives, which are fused ring systems containing the pyridazine core. scirp.orgnih.gov

Furthermore, the hybridization of the pyridazine ring with other pharmacophoric groups is a common strategy to create novel molecules with enhanced or dual biological activities. acs.org This approach has been used to design and synthesize 3,6-disubstituted pyridazine derivatives with potential anticancer properties. acs.org The phenyl group in this compound can serve as a point of attachment for other functional groups, allowing for the creation of a diverse library of compounds for biological screening.

Historical Context of Pyridazine Chemistry Relevant to this compound

The history of pyridazine chemistry dates back to the late 19th century. The parent heterocycle, pyridazine, was first prepared through the oxidation of benzocinnoline followed by decarboxylation. wikipedia.org A more practical synthesis was later developed starting from maleic hydrazide. wikipedia.org Early investigations into pyridazine chemistry laid the groundwork for the synthesis of a vast number of derivatives.

The synthesis of pyridazines often involves the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine (B178648). wikipedia.orgchemtube3d.com This fundamental reaction has been adapted and refined over the years to produce a wide variety of substituted pyridazines. The first pyridazine was synthesized by Emil Fischer through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org

The development of synthetic methodologies for pyridazines has been crucial for exploring their biological potential. The discovery of the diverse pharmacological activities of pyridazine derivatives has fueled further research into this class of compounds. Marketed drugs containing the pyridazine ring, such as the antihypertensive agent hydralazine, have validated the therapeutic importance of this heterocyclic system. researchgate.netnih.gov The ongoing exploration of pyridazine chemistry continues to yield novel compounds with promising applications in medicine and other scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-6-phenylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-7-8-11(13-12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGVPRUDJBBCGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies for 3 Methyl 6 Phenylpyridazine

Modern Approaches to 3-Methyl-6-phenylpyridazine Core Synthesis

The construction of the this compound core can be achieved through various modern synthetic routes, including cyclization, cross-coupling, and multicomponent reactions.

Cyclization reactions are fundamental to forming the pyridazine (B1198779) ring. A common strategy involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. For the synthesis of this compound, a relevant precursor would be a 1-phenyl-1,4-butanedione derivative.

Another powerful method for constructing six-membered heterocyclic rings is the [4+2] cycloaddition, also known as the Diels-Alder reaction. In the context of pyridazine synthesis, an inverse-electron-demand Diels-Alder reaction between a 1,2,4,5-tetrazine (B1199680) and an alkyne can be utilized. nih.gov This approach allows for the introduction of substituents with a high degree of regioselectivity. Computational studies have also explored the mechanisms of pyridazine formation from tetrazines, suggesting that some reaction steps can be described as oxyanion-accelerated pericyclic processes. nih.gov

Transition metal-catalyzed [2+2+2] cycloadditions represent a convergent and atom-efficient method for constructing pyridine (B92270) and, by extension, pyridazine ring systems. nih.govacsgcipr.org This method involves the cyclotrimerization of alkynes and nitriles, offering a pathway to highly substituted pyridines. acsgcipr.org While less common for pyridazines, the principles can be adapted.

The following table summarizes various cyclization approaches for pyridazine synthesis.

| Reaction Type | Reactants | Key Features | Reference |

| Condensation | 1,4-Dicarbonyl compound, Hydrazine | Traditional and straightforward method. | |

| Inverse-Electron-Demand Diels-Alder | 1,2,4,5-Tetrazine, Alkyne | High regioselectivity, good for substituted pyridazines. | nih.gov |

| [2+2+2] Cycloaddition | Alkynes, Nitriles (for pyridines) | High atom economy, convergent synthesis. | nih.govacsgcipr.org |

| Cascade Reactions from Tetrazines | 1,2,4,5-Tetrazines, Cyclic Enolates | Involves oxyanion-accelerated pericyclic processes. | nih.gov |

Palladium-catalyzed cross-coupling reactions are indispensable tools for introducing aryl (phenyl) and alkyl (methyl) groups onto a pre-existing pyridazine core. Reactions like the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, are widely used. For instance, a halogenated pyridazine can be coupled with phenylboronic acid to introduce the phenyl group.

Desulfinative cross-coupling has emerged as a valuable alternative to overcome challenges associated with traditional methods like the Suzuki-Miyaura reaction, particularly for pharmaceutically relevant heteroaromatics. acs.org This method involves the use of sulfinate reagents as coupling partners. acs.org

The introduction of a methyl group can be achieved through similar cross-coupling strategies, for example, by using methylboronic acid or other organometallic methyl reagents. A patent describes the synthesis of 6-chloropyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine, highlighting the manipulation of a methyl group on the pyridazine ring. google.com

A summary of relevant cross-coupling reactions is provided in the table below.

| Reaction Name | Reactants | Catalyst | Key Features | Reference |

| Suzuki-Miyaura Coupling | Organoboron compound, Organic halide | Palladium complex | Versatile, well-established. | |

| Desulfinative Cross-Coupling | Sulfinate reagent, Organic halide | Palladium complex | Overcomes limitations of other methods. | acs.org |

| Murahashi-Feringa Coupling | Organolithium reagent, Arenediazonium salt | Palladium complex | Can be performed in deep eutectic solvents. | researchgate.net |

Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates. These strategies are increasingly applied to the synthesis of complex heterocyclic systems, including pyridazines.

A notable example is the cascade multicomponent synthesis of pyridazinones through the functionalization of alkenes. nih.gov This approach allows for the construction of the pyridazine core from simple, readily available starting materials in a one-pot process. nih.gov Computational studies have also shed light on the complex mechanisms of cascade reactions that form pyridazines from tetrazines. nih.gov

MCRs are particularly powerful for creating molecular diversity. The general principle involves combining three or more reactants in a way that the final product contains portions of all the initial components. While specific MCRs leading directly to this compound are not extensively detailed in the provided results, the development of MCRs for pyridazinone synthesis indicates the potential of this strategy. nih.gov

The table below highlights the key aspects of these advanced reaction types.

| Reaction Type | Key Principle | Advantages | Reference |

| Cascade Reaction | Multiple bond-forming events occur in a single synthetic operation. | High efficiency, reduced waste. | nih.govnih.gov |

| Multicomponent Reaction (MCR) | Three or more reactants combine in a one-pot reaction to form a product containing structural elements of all starting materials. | High atom economy, molecular diversity, operational simplicity. | nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. This includes the use of alternative energy sources and solvent-free conditions.

Performing reactions in the absence of a solvent or in the solid state can significantly reduce waste and the use of hazardous substances. While the direct solvent-free synthesis of this compound is not explicitly detailed, the principles of green chemistry encourage the exploration of such methods. acsgcipr.org Uncatalyzed multicomponent reactions are particularly amenable to solvent-free conditions. acsgcipr.org

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, higher yields, and improved selectivity compared to conventional heating methods. mdpi.com The use of microwave irradiation has been successfully applied to the synthesis of various pyridazine derivatives.

For instance, the cycloaddition of acetylenes to 1,2,4,5-tetrazines to form pyridazines can be significantly accelerated using microwave heating. nih.gov Reactions that would typically require several days of reflux can be completed in a matter of hours under microwave conditions. nih.gov Microwave-assisted synthesis has also been employed for the preparation of trisubstituted pyridine-3-carbonitrile (B1148548) derivatives, demonstrating its utility in constructing six-membered nitrogen-containing heterocycles. jocpr.com Furthermore, the synthesis of pyrazole (B372694) derivatives, which are structurally related to pyridazines, has been shown to be highly efficient under microwave irradiation, often using water as a solvent and a catalyst. sciforum.net

The following table summarizes the benefits of microwave-assisted synthesis for pyridazine and related heterocycles.

| Reaction Type | Heating Method | Key Advantages | Reference |

| Pyridazine Synthesis via Cycloaddition | Microwave | Reduced reaction times (days to hours), potential for unexpected reactivity. | nih.gov |

| Pyridine-3-carbonitrile Synthesis | Microwave | Efficient one-pot synthesis. | jocpr.com |

| Pyrido[3,2-f] nih.govmdpi.comthiazepine Synthesis | Microwave | Better yields and shorter reaction times than conventional methods. | mdpi.com |

| Pyrazole Synthesis | Microwave | Rapid (2-4 min), uses water as a solvent. | sciforum.net |

Ultrasound-Mediated Synthesis Enhancements

The application of ultrasound in organic synthesis has emerged as a powerful green chemistry tool to accelerate reactions and improve efficiency. researchgate.net Sonochemical methods enhance chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures. researchgate.net This energy input leads to faster and more uniform mixing of reactants, often resulting in significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.netnih.govnih.gov

For the synthesis of pyridazine derivatives, ultrasound irradiation has proven to be highly effective. For instance, reactions that traditionally require several hours of reflux can be completed in minutes under ultrasonic conditions. nih.govnih.gov Studies on the synthesis of various heterocyclic compounds, including pyridazines, demonstrate that ultrasound can promote reactions in eco-friendly solvents like water, further enhancing the green credentials of the process. rsc.orgmdpi.com While specific studies focusing exclusively on the ultrasound-mediated synthesis of this compound are not extensively detailed, the general success in synthesizing related pyridazine and pyrazolone (B3327878) derivatives strongly supports its applicability. researchgate.netresearchgate.net The use of ultrasound can facilitate the condensation reactions that form the pyridazine ring, offering a rapid and efficient alternative to traditional thermal methods. nih.govmdpi.com

| Reaction Type | Conventional Method (Time) | Ultrasound-Mediated Method (Time) | Key Advantages of Ultrasound | Reference |

|---|---|---|---|---|

| Synthesis of N-substituted-pyridazinones | Several hours | Substantially decreased | High yields, mild conditions | nih.gov |

| Synthesis of Hydrazine Carboxamides | 24 hours | 30-45 minutes | Faster, more productive, eco-friendly | nih.gov |

| Synthesis of Pyridazine Fatty Esters | Not specified | Not specified (high yields) | Direct synthesis in water | rsc.org |

| Three-component synthesis of pyridazine esters | Silent conditions | High yields (50-90%) | Catalyst-free, performed in water | mdpi.com |

Application of Ionic Liquids as Reaction Media and Catalysts

Ionic liquids (ILs) are salts with low melting points, often below 100°C, composed of organic cations and organic or inorganic anions. mdpi.commdpi.com Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to volatile organic solvents. mdpi.comjapsonline.com In chemical synthesis, ILs can act as benign reaction media, catalysts, or both, often leading to improved reaction rates and selectivities. mdpi.comjapsonline.com

The synthesis of heterocyclic compounds, including pyrimidine (B1678525) and pyrazole derivatives, has been successfully carried out in ionic liquids. japsonline.comresearchgate.net For example, the use of L-proline nitrate, an amino acid-based ionic liquid, has been shown to efficiently catalyze the synthesis of dihydropyrimidinones, achieving high yields in short reaction times at room temperature. japsonline.comjapsonline.com Brønsted acidic ionic liquids have been employed as dual solvent-catalysts for condensation reactions. researchgate.net The combination of ionic liquids with ultrasound irradiation represents a synergistic approach, further enhancing reaction efficiency and green credentials. rsc.org In the context of this compound synthesis, employing an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4) could facilitate the cyclocondensation step, simplifying product isolation and allowing for the recycling of the reaction medium. researchgate.netrsc.org

| Ionic Liquid | Cation | Anion | Application in Heterocyclic Synthesis | Reference |

|---|---|---|---|---|

| L-proline nitrate | Proline-based | Nitrate | Catalyst for pyrimidine derivative synthesis | japsonline.comjapsonline.com |

| [Bmim]BF4 | 1-butyl-3-methylimidazolium | Tetrafluoroborate | Reaction medium for condensation reactions | researchgate.netrsc.org |

| [Bmim]PF6 | 1-butyl-3-methylimidazolium | Hexafluorophosphate | Reaction medium for condensation of pyrazolone | researchgate.net |

| Pyridinium-based ILs | Pyridinium | Bromide | Used as co-solvents to enhance enzyme stability | nih.gov |

Chemo- and Regioselective Functionalization of this compound

The functionalization of the this compound scaffold is crucial for developing new derivatives with tailored properties. Achieving chemo- and regioselectivity—the ability to modify a specific position or functional group in the presence of others—is a key challenge in synthetic chemistry. rsc.orgnih.gov

The position of electrophilic substitution on the phenyl ring of this compound is governed by the electronic properties of the pyridazine substituent. The phenyl group itself is known to be a weak activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.com However, the pyridazine ring is a π-deficient (electron-poor) heterocycle, which acts as a deactivating group, pulling electron density from the phenyl ring. researchgate.net

This deactivation makes EAS on the phenyl ring more challenging. The directing effect of the 6-pyridazinyl group is complex; however, deactivating groups with lone pairs (like halogens) are typically ortho, para-directors, while those without (like -NO₂) are meta-directors. masterorganicchemistry.com For the pyridazinyl substituent, substitution is often directed to the ortho and para positions, though steric hindrance from the heterocyclic core can favor the para position. chemistrysteps.comyoutube.com For instance, the nitration of 4-Nitrobiphenyl, where a deactivating nitro group is present, still results in substitution on the second ring at the 4' (para) position. chemistrysteps.com Therefore, careful selection of reaction conditions and catalysts is necessary to control the regiochemical outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation on the phenyl ring. wikipedia.org

The two adjacent nitrogen atoms in the pyridazine ring are nucleophilic and basic, presenting sites for derivatization. researchgate.netnih.gov These nitrogen atoms can undergo reactions such as alkylation or acylation. For example, N-phenacylation of β-nitropyridin-2-ones has been demonstrated, leading to N-(2-oxoethyl) derivatives that can be used in further cyclization reactions. mdpi.com The selective functionalization of one nitrogen over the other can be challenging due to their similar reactivity. However, steric hindrance imposed by the existing substituents (the methyl and phenyl groups) may influence the approach of an electrophile, potentially allowing for some degree of regioselectivity. The formation of pyridazinium salts by reaction with alkyl halides is a common transformation. mdpi.com

Introducing functional groups directly onto the carbon atoms of the pyridazine core can significantly enhance the molecular diversity of its derivatives. researchgate.net Due to the electron-deficient nature of the pyridazine ring, nucleophilic aromatic substitution (SNAr) is a more feasible strategy than electrophilic substitution. researchgate.net This often requires the pre-installation of a good leaving group, such as a halogen, on the pyridazine ring. Subsequent reaction with various nucleophiles (e.g., amines, alkoxides, thiols) can introduce a wide range of functionalities. Furthermore, methods for the direct C-H functionalization of pyridines are being developed, which could potentially be adapted for pyridazines. rsc.orgdigitellinc.comnih.gov The introduction of groups like bromine, iodine, nitro, and cyano onto the pyridazine scaffold has been noted to increase its reactivity and potential for further combinatorial derivatization. researchgate.net

Synthesis of this compound Analogues and Isosteres

Starting from the this compound core, a multitude of analogues and isosteres can be synthesized to explore structure-activity relationships for various biological targets. These modifications can involve substitutions at different positions of the pyridazine or phenyl rings, or replacement of the core scaffold with a bioisosteric equivalent.

For example, reacting 6-phenylpyridazin-3(2H)-one with aldehydes and hydrazines has been used to generate novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives. nih.gov Another example is the synthesis of 3-(4-methylpiperazine-1-ylmethyl)-4-(3-nitrophenyl)-6-phenylpyridazine, which introduces significant complexity and new functional groups onto the parent structure. prepchem.com The synthesis of 3-amino-6-phenyl-pyridazine derivatives has also been reported, providing a key intermediate for further functionalization. nih.gov Isosteric replacements could involve replacing the phenyl ring with other aromatic or heteroaromatic systems or altering the pyridazine core itself, for instance, by creating fused ring systems like pyrido[2,3-d]pyridazines. rsc.org

| Analogue/Isostere Class | Example Compound/Scaffold | Synthetic Strategy | Reference |

|---|---|---|---|

| N-Substituted Oxo-pyridazinones | N-substitutedphenyl-6-oxo-3-phenylpyridazines | Reaction of 6-phenylpyridazin-3(2H)-one with aldehydes and hydrazines | nih.gov |

| Amino-pyridazine Derivatives | 3-amino-6-phenyl-pyridazine derivative | Not specified | nih.gov |

| Complex Side-Chain Derivatives | 3-(4-methylpiperazine-1-ylmethyl)-4-(3-nitrophenyl)-6-phenylpyridazine | Reaction of a bromomethyl derivative with 1-methylpiperazine | prepchem.com |

| Fused Heterocyclic Systems | Pyrido[2,3-d]pyridazine-2,8-dione derivatives | Annulation of a 2-pyridone pattern | rsc.org |

| Piperidine-based Analogues | 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Multi-component reaction of aldehyde, 3-chloro-2-butanone, and ammonium (B1175870) acetate | nih.gov |

Bioisosteric Replacements in the Phenyl and Pyridazine Moieties

Bioisosteric replacement is a cornerstone of medicinal chemistry, aimed at creating new molecules with similar biological properties to a parent compound by exchanging an atom or group with a broadly similar alternative. cambridgemedchemconsulting.com This strategy is often employed to enhance potency, improve metabolic stability, increase solubility, and reduce off-target effects. acs.orgnih.gov For this compound, both the phenyl and pyridazine rings are viable targets for such modifications.

Pyridazine Moiety Replacements: The pyridazine ring itself possesses a significant dipole moment and acts as a robust hydrogen bond acceptor, which are key features in molecular recognition. nih.gov Bioisosteric replacement of the pyridazine core is less common than for the phenyl ring but offers unique opportunities to fine-tune a molecule's electronic and steric properties. The goal is to retain the key pharmacophoric features while potentially introducing novel interactions or blocking unwanted metabolic pathways. mdpi.com For instance, other diazine isomers like pyrimidine or pyrazine (B50134) could be considered, although this would significantly alter the vector and dipole moment. In some contexts, pyridine has been explored as a bioisostere for substituted benzene (B151609) rings, but its utility is highly dependent on the specific biological target, and it is not always a tolerated replacement. ebi.ac.uk

Below is a table summarizing potential bioisosteric replacements for the core moieties of this compound.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Phenyl Ring | Pyridyl, Thienyl | Modify aromatic interactions, alter hydrogen bonding capacity. cambridgemedchemconsulting.com |

| 4-Fluorophenyl | Modulate electronic properties, potentially block metabolic oxidation. cambridgemedchemconsulting.com | |

| Bicyclo[1.1.1]pentane | Introduce 3D character, improve solubility and metabolic stability. | |

| Azaspiro[3.3]heptane | Explore different exit vectors, enhance polarity. cambridgemedchemconsulting.com | |

| Pyridazine Ring | Pyrimidine, Pyrazine | Alter the position of nitrogen atoms, changing the dipole moment and H-bonding vectors. nih.gov |

| 1,2,4-Triazine | Increase nitrogen content, further modifying electronic properties. nih.gov | |

| Fused Bicyclic Systems | Constrain conformation, explore larger chemical space (see Section 2.4.2). |

This table presents theoretical bioisosteric replacements based on general principles of medicinal chemistry.

Preparation of Fused-Ring Systems Incorporating this compound

Fusing additional rings onto the this compound scaffold is a powerful strategy to generate structurally complex and novel chemical entities. These fused systems can lock the molecule into a more rigid conformation, which can be advantageous for target binding, and can be used to develop compounds with unique biological activities. Two prominent examples of fused systems derived from pyridazines are pyridazino[4,5-b]indoles and triazolopyridazines.

Pyridazino[4,5-b]indoles: This class of fused heterocycles has been synthesized through various methods. One notable approach involves an intramolecular Heck-type reaction to form the indole (B1671886) ring system onto a pre-existing pyridazine. epa.gov Another modern and efficient method is the [3+3] annulation reaction between 2-alkenylindoles and hydrazonyl chlorides, which provides a convenient pathway to functionalized pyridazino[4,5-b]indoles in excellent yields. nih.gov These compounds have been investigated for various biological activities, including as cardiotonic agents and inhibitors of platelet aggregation. nih.gov A review of the reactions of pyridazino[4,5-b]indoles highlights their versatility and importance as synthetic targets. researchgate.net

Triazolopyridazines: The synthesis of drughunter.comepa.govCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazines is another important derivatization strategy. These systems are typically constructed by first preparing a chlorinated pyridazine intermediate, such as 8-chloro-6-methyl- drughunter.comepa.govCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazine, which can then undergo substitution reactions to install various functional groups. nih.gov The initial triazole-fused ring is often formed via cyclization of a hydrazine-substituted pyridazine with an appropriate reagent. nih.govnih.gov These derivatives have been explored as selective c-Met kinase inhibitors for cancer therapy. nih.govresearchgate.net

The table below outlines synthetic strategies for creating fused-ring systems from pyridazine precursors.

| Fused System | Synthetic Strategy | Key Intermediates/Reagents |

| Pyridazino[4,5-b]indoles | [3+3] Annulation | 2-Alkenylindoles, Hydrazonyl Chlorides, Base. nih.gov |

| Intramolecular Heck Reaction | Suitably substituted pyridazine and indole precursors. epa.gov | |

| Classical Cyclization | Isatin derivatives and pyridazine hydrazines. researchgate.net | |

| drughunter.comepa.govCurrent time information in Bangalore, IN.Triazolo[4,3-b]pyridazines | Chlorination and Cyclization | Pyridazinone, POCl₃, 4-amino-1,2,4-triazole. nih.gov |

| Substitution on Fused Core | Chloro-triazolopyridazine, Amines/Phenols. nih.govnih.gov |

This table summarizes common synthetic routes to important pyridazine-based fused heterocycles.

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of stereocenters into drug candidates is a critical aspect of modern drug discovery, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological activities and safety profiles. researchgate.net While the parent this compound is achiral, derivatization can readily introduce chirality. However, specific methods for the direct stereoselective synthesis of chiral derivatives of this compound are not extensively documented in the reviewed literature.

General principles of asymmetric synthesis can be applied to generate chiral analogs. These strategies fall into several categories:

Asymmetric Catalysis: One could envision a synthesis starting from a prochiral precursor, where a chiral catalyst is used to induce stereoselectivity. For example, an asymmetric hydrogenation of a corresponding 6-phenyl-3-vinylpyridazine derivative could generate a chiral ethyl-substituted pyridazine. Similarly, methods like the osmium-catalyzed asymmetric dihydroxylation, which often uses chiral cinchona alkaloid-derived ligands, could be used to introduce chiral diols on a suitable unsaturated precursor. nih.gov

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to a precursor molecule to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This is a classic and robust, though often less atom-economical, approach.

Atropisomerism: If sufficient steric bulk were introduced at positions adjacent to the bond connecting the phenyl and pyridazine rings (e.g., through ortho-substitution on the phenyl ring), rotation around this C-C bond could be restricted, leading to atropisomerism. The selective synthesis of one atropisomer over the other would constitute a stereoselective synthesis.

The importance of controlling the absolute configuration is highlighted by studies where replacing a planar phenyl ring with a three-dimensional saturated bioisostere led to enantiomers with markedly different biological effects, underscoring that tridimensionality has a significant impact on a drug's properties. researchgate.net Although direct examples are lacking for this compound, these established principles of stereoselective synthesis provide a clear roadmap for the future preparation of its chiral derivatives.

Advanced Spectroscopic and Structural Characterization of 3 Methyl 6 Phenylpyridazine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 3-Methyl-6-phenylpyridazine. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

The structural elucidation of this compound would begin with one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show signals for the methyl protons, typically a singlet in the upfield region (around 2.5-2.8 ppm), and distinct aromatic proton signals for both the pyridazine (B1198779) and phenyl rings in the downfield region (approximately 7.0-9.0 ppm). The ¹³C NMR spectrum would complement this by showing characteristic signals for the methyl carbon and the aromatic carbons of both rings.

To unambiguously assign these signals and reveal the molecular framework, a variety of two-dimensional (2D) NMR experiments are employed ipb.ptmdpi.com:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the correlations between the protons on the pyridazine ring and the protons within the phenyl ring, confirming their respective spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of which proton is bonded to which carbon, for instance, linking the methyl proton signal to the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule.

Solution-State Conformational Analysis by NMR

The conformation of this compound in solution is primarily dictated by the rotation around the single bond connecting the phenyl and pyridazine rings. The degree of this rotation influences the chemical environment, and thus the chemical shifts, of the protons on both rings.

NOESY experiments are pivotal for this analysis. Spatial correlations between the ortho-protons of the phenyl ring and the H4/H5 protons of the pyridazine ring would indicate the degree of twisting between the two rings. A significant NOE enhancement would suggest a more coplanar arrangement, while the absence of such correlations would imply a more perpendicular orientation. The relative orientation of the two rings is a balance between steric hindrance (repulsion between the ortho-protons of the phenyl ring and the pyridazine ring) and electronic effects that might favor a more planar, conjugated system.

Single-Crystal X-ray Diffraction Analysis

Determination of Solid-State Molecular Conformation and Packing

While a specific crystal structure for this compound is not publicly documented, analysis of related structures, such as 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, reveals key features. nih.govresearchgate.net In such heterocyclic systems, the phenyl ring is typically twisted out of the plane of the heterocyclic ring to minimize steric clashes. nih.gov The dihedral angle between the two rings is a critical parameter determined by this analysis.

X-ray diffraction would also reveal how molecules of this compound pack together in a crystal lattice. This packing is governed by intermolecular forces and determines physical properties of the solid, such as melting point and density.

Crystal Engineering and Supramolecular Interactions

The study of how molecules arrange themselves in the solid state is known as crystal engineering. In pyridazine derivatives, intermolecular interactions such as π-π stacking and C-H···N or C-H···π hydrogen bonds are common. nih.gov

For this compound, one would expect potential π-π stacking interactions between the electron-deficient pyridazine ring of one molecule and the electron-rich phenyl ring of a neighboring molecule. Furthermore, the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, leading to the formation of C-H···N interactions with protons from the methyl group or aromatic rings of adjacent molecules. These non-covalent interactions guide the assembly of the molecules into larger, ordered supramolecular architectures. nih.gov

Mass Spectrometry for High-Resolution Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, which allows for the calculation of the exact molecular formula.

For this compound (C₁₁H₁₀N₂), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen.

When subjected to ionization in a mass spectrometer (e.g., by electron impact), the molecular ion ([M]⁺) is formed. This ion is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org The fragmentation pattern is a fingerprint of the molecule's structure. For this compound, likely fragmentation pathways would include:

Loss of a methyl radical (•CH₃): This would result in a significant peak at M-15.

Loss of N₂: Cleavage of the pyridazine ring could lead to the expulsion of a neutral nitrogen molecule, giving a peak at M-28.

Cleavage of the phenyl group: A fragment corresponding to the phenyl cation (C₆H₅⁺) at m/z 77 is a common feature in the mass spectra of phenyl-substituted compounds.

Formation of a pyridazine fragment: Loss of the phenyl group would leave a methyl-pyridazine fragment.

Analysis of these fragments helps to confirm the presence of the methyl and phenyl substituents and the pyridazine core. A hypothetical fragmentation pattern is outlined in the table below.

| m/z (mass/charge ratio) | Proposed Fragment Ion | Possible Neutral Loss |

| 170 | [C₁₁H₁₀N₂]⁺ | Molecular Ion |

| 155 | [C₁₀H₇N₂]⁺ | •CH₃ |

| 93 | [C₅H₅N₂]⁺ | •C₆H₅ |

| 77 | [C₆H₅]⁺ | •C₅H₅N₂ |

This systematic application of advanced analytical techniques is essential for the unequivocal characterization of this compound, providing a complete picture of its molecular identity and properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. In the context of this compound and its analogues, these methods provide key insights into the vibrational modes of the pyridazine ring, the phenyl substituent, and the methyl group.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are often used in conjunction with experimental data to achieve a more precise assignment of vibrational bands. For instance, studies on related heterocyclic systems like 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) have demonstrated good agreement between experimentally recorded FT-IR and FT-Raman spectra and those simulated using DFT methods. researchgate.net This combined approach allows for a detailed understanding of the vibrational landscape of the molecule.

In novel pyridazinone derivatives, which share the core pyridazine structure, FT-IR spectroscopy has been instrumental in confirming their synthesis and characterizing their structural features. nih.gov For these compounds, characteristic vibrational frequencies are observed that correspond to specific functional groups, providing evidence for the successful formation of the target molecules. nih.gov

The vibrational spectra of pyridazine derivatives are typically characterized by several key regions:

C-H Vibrations: Aromatic C-H stretching vibrations from the phenyl ring are expected in the 3100-3000 cm⁻¹ region. The methyl group's C-H stretching vibrations will also appear in this vicinity.

C=N and C=C Stretching: The pyridazine ring contains both C=N and C=C bonds, and their stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. These bands are often intense and provide a fingerprint for the heterocyclic ring.

Ring Vibrations: The pyridazine ring as a whole will exhibit various in-plane and out-of-plane bending and stretching vibrations, which contribute to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

Methyl Group Vibrations: The methyl group will have characteristic symmetric and asymmetric bending vibrations, typically observed around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

While specific experimental data for this compound is not extensively detailed in the public domain, the analysis of related structures provides a solid framework for predicting its vibrational spectrum. For example, the IR spectra of Ru(bpy)₃²⁺ complexes, which feature polypyridyl ligands, show dominant IR bands in the 1400-1500 cm⁻¹ range, corresponding to the vibrations of the pyridine (B92270) rings. acs.org

Table 1: Representative Vibrational Frequencies for Pyridazine Analogues

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Class |

| Aromatic C-H Stretch | 3100-3000 | Phenylpyridazines |

| C=N/C=C Stretch | 1600-1400 | Pyridazinones |

| Methyl C-H Bend | 1450 & 1375 | Methyl-substituted heterocycles |

| Ring Vibrations | <1500 | Pyridazine derivatives |

Note: This table is a generalization based on typical values for related compounds and may not represent the exact values for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optoelectronic Properties

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides valuable information about the electronic transitions within a molecule and its potential for optoelectronic applications. For this compound and its analogues, these techniques reveal how the molecular structure influences the absorption and emission of light.

The UV-Vis absorption spectra of pyridazine derivatives are generally characterized by π-π* transitions within the aromatic system. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the pyridazine and phenyl rings. For instance, in a series of extended 2,4,6-triphenyl-1,3,5-triazines, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings leads to a noticeable shift in the absorption maxima. mdpi.com Specifically, increasing the electron-releasing nature of a substituent can cause a bathochromic (red) shift of the primary absorption band. mdpi.com

Similarly, studies on phenothiazine (B1677639) derivatives have shown that their UV-Vis spectra can exhibit multiple absorption bands corresponding to localized aromatic π-π* transitions and intramolecular charge transfer (ICT) transitions. nih.gov The solvent environment can also play a significant role in the observed spectra.

Fluorescence spectroscopy provides insights into the emissive properties of these compounds. Many pyridazine and related heterocyclic derivatives exhibit fluorescence, and the efficiency of this emission is highly dependent on their molecular structure. The substitution pattern on the phenyl ring can have a profound effect on the fluorescence quantum yield. researchgate.net For example, in fluorescein (B123965) derivatives, substituents on the phenyl ring that are not directly conjugated to the fluorophore can still significantly impact the fluorescence efficiency through mechanisms like photoinduced electron transfer (PET). researchgate.net

The optoelectronic properties of this compound can be inferred from the behavior of its analogues. The presence of the phenyl group in conjugation with the pyridazine ring is expected to give rise to significant absorption in the UV region. The methyl group, being a weak electron-donating group, may have a modest influence on the electronic transitions compared to stronger electron-donating or -withdrawing substituents.

Table 2: Representative Electronic Spectroscopy Data for Phenyl-Substituted Heterocycles

| Compound Class | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) | Key Findings |

| Phenyl-substituted fluoresceins | Varies with substituent | Varies with substituent | Remote substitution on the phenyl ring affects fluorescence efficiency. researchgate.net |

| Extended triphenyl-triazines | >400 (with certain substituents) | Luminescent in solution | Bathochromic shift observed with electron-releasing substituents. mdpi.com |

| Phenothiazine derivatives | Multiple bands (π-π* and ICT) | ~580 | Solvent and concentration can induce spectral shifts. nih.gov |

Note: This table provides examples from related compound classes to illustrate general principles. The specific values for this compound may differ.

The investigation of the electronic properties of these molecules is crucial for the design of new materials for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. Further research focusing specifically on this compound would be beneficial to fully elucidate its photophysical properties.

Computational and Theoretical Studies of 3 Methyl 6 Phenylpyridazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. These calculations are based on solving the Schrödinger equation, and various approximation methods have been developed to make this computationally feasible for complex molecules.

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods. It is used to investigate the electronic properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. DFT calculations can accurately predict a wide range of properties for pyridazine (B1198779) derivatives.

Theoretical studies on various pyridazine-containing molecules demonstrate the utility of DFT in determining optimized molecular geometries, electronic states, and energy gaps. iiste.org For instance, in studies of π-conjugated pyridazine derivatives, DFT calculations using functionals like B3LYP have been employed to obtain information on conformation and electronic structure. mdpi.com These calculations are crucial for understanding the distribution of electrons within the molecule, which in turn governs its chemical behavior.

DFT is also used to calculate various molecular properties that are key to understanding reactivity and intermolecular interactions. These properties include ionization potential, electron affinity, chemical potential, global hardness, and softness. iiste.org For example, a theoretical study on pyridine (B92270), pyrimidine (B1678525), pyrazine (B50134), and pyridazine used the B3LYP functional with a 6-31(d, p) basis set to investigate how the position of nitrogen atoms affects the structural and electronic properties of the aromatic ring. iiste.org Such calculations provide a foundational understanding of the electronic character of the pyridazine core in 3-Methyl-6-phenylpyridazine.

Table 1: Examples of Properties Calculated for Diazine Molecules using DFT (B3LYP/6-31G(d,p))

| Property | Pyridine | Pyrimidine | Pyrazine | Pyridazine |

| Total Energy (a.u.) | -247.99 | -264.12 | -264.12 | -264.11 |

| HOMO Energy (eV) | -6.89 | -7.21 | -7.18 | -7.01 |

| LUMO Energy (eV) | -0.51 | -0.68 | -0.87 | -0.75 |

| Energy Gap (eV) | 6.38 | 6.53 | 6.31 | 6.26 |

| Dipole Moment (Debye) | 2.22 | 2.39 | 0.00 | 4.19 |

Note: This table is illustrative and based on data for parent diazine systems to demonstrate the types of properties calculated via DFT. The values are representative of typical computational outputs.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron assigned to a specific spatial distribution known as a molecular orbital. Ab initio and semi-empirical methods are used to perform this analysis.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. While computationally intensive, they provide a fundamental description of the electronic structure.

Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate than ab initio methods.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy and spatial distribution of these frontier orbitals are key indicators of a molecule's ability to donate or accept electrons, and thus its reactivity. For π-conjugated pyridazine derivatives, DFT calculations have shown that the HOMO density is often concentrated on electron-donating parts of the molecule, while the LUMO density is focused on electron-accepting regions. mdpi.com In the case of this compound, the phenyl group would act as a π-system influencing the frontier orbitals, while the methyl group would have a smaller, inductive effect. The nitrogen atoms in the pyridazine ring introduce a significant degree of polarity and are typically involved in the LUMO, making them sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool often used in conjunction with these methods to understand charge distribution, hybridization, and donor-acceptor interactions within the molecule. researchgate.net

Molecular Modeling and Simulation

While quantum chemical calculations focus on the electronic structure of a single molecule, molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including their conformational flexibility and interactions in different environments.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the phenyl group relative to the pyridazine ring.

Computational methods can be used to construct a Potential Energy Surface (PES), which maps the energy of the molecule as a function of one or more geometric parameters, such as dihedral angles. longdom.org By scanning the dihedral angle that defines the rotation of the phenyl group, researchers can identify the most stable (lowest energy) conformation and the energy barriers to rotation. For similar bi-aryl systems, it is common to find that a non-planar (twisted) conformation is the most stable due to a balance between conjugative effects (favoring planarity) and steric hindrance between hydrogen atoms on the adjacent rings (disfavoring planarity). Studies on related heterophanes have used computational techniques to explore stable conformers and the activation energies associated with ring flipping. cwu.edu

Table 2: Hypothetical Conformational Energy Profile for Phenyl Group Rotation in a Phenylpyridazine Derivative

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 2.5 | Planar (Eclipsed H-atoms) |

| 30 | 0.5 | Twisted |

| 45 | 0.0 | Most Stable (Twisted) |

| 60 | 0.8 | Twisted |

| 90 | 3.0 | Perpendicular |

Note: This table is illustrative, showing a typical energy profile for rotation around a single bond connecting two aromatic rings.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. MD simulations can provide detailed insight into the behavior of a compound like this compound in a solvent, such as water or an organic solvent.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of each atom. hillsdale.eduresearchgate.net This allows for the study of dynamic processes such as conformational changes, solvent interactions, and the formation of intermolecular hydrogen bonds. For example, MD simulations of other pyridazine derivatives have been used to confirm the stability of ligand-receptor complexes and to analyze properties like the root-mean-square deviation (RMSD) and radius of gyration, which describe the molecule's structural stability and compactness over time. researchgate.net Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment.

Computational methods are invaluable for predicting the reactivity of a molecule and exploring potential reaction mechanisms. The electronic properties calculated by DFT, such as the distribution of frontier molecular orbitals and electrostatic potential, can identify the most likely sites for electrophilic or nucleophilic attack.

For this compound, the nitrogen atoms of the pyridazine ring are expected to be nucleophilic centers due to their lone pairs of electrons. The HOMO and LUMO distributions would indicate which atoms are most likely to participate in reactions. For instance, the LUMO is often localized on the pyridazine ring, suggesting it is susceptible to attack by nucleophiles. Conversely, the phenyl ring could be a site for electrophilic substitution, with the directing effects of the pyridazine substituent influencing the regioselectivity of the reaction. Computational chemistry can be used to model the transition states of potential reactions, allowing for the calculation of activation energies and the determination of the most favorable reaction pathways. jocpr.com

Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR)

Chemoinformatics and QSAR studies are foundational in modern drug design, enabling the prediction of biological activity from molecular structure.

QSAR Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, a QSAR study would involve the generation of a dataset of related molecules with experimentally determined biological activities against a specific target.

A typical QSAR workflow for this compound derivatives would involve:

Data Set Compilation: Gathering a series of this compound analogs with measured biological activities (e.g., IC50 or EC50 values).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular shape, surface area) descriptors.

Model Development: Employing statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a predictive model.

Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation sets.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.

For this compound, a pharmacophore model could be developed based on a set of known active analogs. This model would serve as a 3D query to search for novel, structurally diverse compounds with the potential for similar biological activity. The key features of a pharmacophore for a series of this compound derivatives might include:

| Pharmacophoric Feature | Potential Contribution from this compound |

| Aromatic Ring | The phenyl group and the pyridazine ring itself. |

| Hydrophobic Center | The methyl group and the phenyl ring. |

| Hydrogen Bond Acceptor | The nitrogen atoms in the pyridazine ring. |

This approach is particularly valuable when the three-dimensional structure of the biological target is unknown.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method significantly reduces the number of compounds that need to be synthesized and tested in the lab.

A virtual screening campaign for targets of this compound could be performed using either ligand-based or structure-based approaches.

Ligand-Based Virtual Screening: A validated pharmacophore model or a 2D similarity search based on the this compound scaffold could be used to screen vast compound databases like ZINC or PubChem.

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, molecular docking simulations can be performed. In this process, this compound and other molecules from a virtual library are computationally "docked" into the binding site of the target protein. The binding affinity and pose of each compound are then scored to prioritize candidates for further investigation.

Virtual library design involves the creation of a focused collection of novel, yet synthetically accessible, compounds based on the this compound scaffold. These libraries can be designed to explore the structure-activity relationship around the core molecule by systematically modifying substituents at various positions.

While specific computational studies on this compound are limited, the methodologies described provide a robust framework for future research to unlock its therapeutic potential. The application of QSAR, pharmacophore modeling, and virtual screening will undoubtedly play a crucial role in the design and discovery of novel drug candidates based on this promising chemical entity.

Applications of 3 Methyl 6 Phenylpyridazine in Advanced Materials Science

Potential Optoelectronic Materials Applications

The electron-deficient nature of the pyridazine (B1198779) ring makes it an attractive building block for materials used in electronic devices. This property can facilitate electron transport and injection, which are critical processes in various optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

In the realm of OLEDs, pyridazine derivatives have been investigated as electron-transporting materials or as host materials for phosphorescent emitters. The introduction of a phenyl group, as in 3-Methyl-6-phenylpyridazine, could enhance the thermal and morphological stability of thin films, which is a desirable characteristic for device longevity. The methyl group might influence solubility and processing characteristics. For OFETs, the incorporation of such a molecule could potentially lead to n-type or ambipolar charge transport, although no specific studies on this compound have been reported to confirm this.

Photovoltaic Devices and Dye-Sensitized Solar Cells (DSSCs)

In the context of photovoltaics, pyridazine-containing molecules have been explored as non-fullerene acceptors in organic solar cells or as components of sensitizing dyes in DSSCs. The electron-withdrawing character of the pyridazine core in this compound could be beneficial for creating a suitable energy level alignment for efficient charge separation at the donor-acceptor interface. However, without experimental data on its absorption spectrum and electrochemical properties, its potential as a photovoltaic material remains purely speculative.

Luminescent and Chemiluminescent Materials

The inherent aromaticity and the presence of nitrogen heteroatoms in the pyridazine ring can give rise to luminescence. While some pyridazine derivatives are known to exhibit fluorescence or phosphorescence, the specific photophysical properties of this compound, such as its quantum yield and emission wavelength, have not been documented in the context of luminescent materials. Similarly, its potential as a precursor for chemiluminescent reactions has not been explored.

Potential in Polymeric and Supramolecular Assemblies

The structural features of this compound also suggest its potential utility in the construction of larger, functional architectures such as polymers and supramolecular systems.

Integration into Conjugated Polymers

Theoretically, this compound could be functionalized to enable its polymerization into conjugated polymers. The resulting polymers could possess interesting electronic and optical properties due to the incorporation of the electron-deficient pyridazine unit into the polymer backbone. This could lead to materials with applications in organic electronics. However, no such polymers based on this compound have been reported in the scientific literature.

Supramolecular Chemistry and Host-Guest Systems

The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors or coordination sites for metal ions, making this compound a potential building block for supramolecular assemblies. These assemblies could form well-defined structures such as cages, grids, or coordination polymers. In host-guest chemistry, the phenyl and methyl substituents could influence the size and shape of any potential binding cavity, but specific studies on its host-guest complexation behavior are absent from the literature.

Sensor Technologies and Chemical Probes

The unique electronic and structural characteristics of the pyridazine scaffold have positioned it as a promising platform for the development of advanced sensor technologies. The inherent electron-deficient nature of the pyridazine ring, combined with the ability to introduce various functional groups at different positions, allows for the fine-tuning of its photophysical and electrochemical properties. These tunable characteristics are central to the design of highly sensitive and selective chemosensors and biosensors. While direct research on this compound in this domain is limited, the broader class of pyridazine derivatives has demonstrated significant potential, offering a strong basis for its prospective applications.

Development of Optical Chemosensors

Optical chemosensors are devices that utilize changes in optical signals, such as fluorescence or color, to detect the presence of specific chemical species. The pyridazine core is an attractive component in the design of such sensors due to its influence on the electronic transitions of a molecule. The nitrogen atoms in the pyridazine ring can act as binding sites for analytes, and this interaction can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to observable changes in its emission or absorption spectra.

Research into pyridazine derivatives has highlighted their potential in this area. For example, certain pyridazine-based molecules have been shown to exhibit significant changes in their fluorescence properties upon interaction with specific ions or molecules. This response is often attributed to the modulation of photoinduced electron transfer (PET) or ICT processes. The introduction of a phenyl group, as seen in this compound, can further enhance the π-conjugated system of the molecule, which is a critical factor in determining its photophysical behavior.

While specific studies on this compound as an optical chemosensor are not extensively documented, the general principles of sensor design suggest its potential utility. The methyl and phenyl substituents can be strategically functionalized to introduce specific recognition moieties for target analytes. The phenyl ring, for instance, could be modified to create a binding pocket for metal ions or organic molecules. The pyridazine nitrogen atoms could also serve as coordination sites. The resulting interaction would likely perturb the electronic structure of the entire molecule, leading to a detectable optical response.

A notable example within the broader pyridazine family is a D-A type 1,2-pyridazine derivative, 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP), which demonstrates "turn-on" fluorescence upon exposure to acid. nih.gov The protonation of the pyridazine ring in this compound leads to a significant color change in its emission, from blue to orange-red. nih.gov This has been harnessed to create a sensor film for trifluoroacetic acid (TFA), showcasing high sensitivity and reversibility. nih.gov Such findings underscore the inherent capability of the pyridazine ring system to act as a sensitive component in optical sensors.

The general approach to developing optical chemosensors based on pyridazine scaffolds often involves the strategic combination of an electron-donating group and the electron-accepting pyridazine ring to create a "push-pull" chromophore. This architecture can lead to compounds with desirable photophysical properties, such as high quantum yields and large Stokes shifts, which are beneficial for sensor applications.

| Pyridazine Derivative | Sensing Application | Principle of Detection |

| 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP) | Trifluoroacetic acid (TFA) sensor | Acid-induced multicolor fluorescence |

This table is generated based on available data for pyridazine derivatives and is for illustrative purposes, as specific data for this compound is not available.

Biosensor Applications

The principles that make pyridazine derivatives suitable for chemical sensors also extend to their potential use in biosensors. Biosensors are analytical devices that combine a biological component with a physicochemical detector for the detection of biological analytes. The pyridazine core can be incorporated into molecules designed to interact with biological targets such as proteins, nucleic acids, or even whole cells.

While specific research on the application of this compound in biosensors is not prominent in existing literature, the functional group tolerance and the synthetic accessibility of the pyridazine scaffold make it an attractive candidate for such applications. The phenyl group of this compound could be functionalized with biocompatible linkers to attach biomolecules like antibodies or enzymes. The inherent electrochemical or photophysical properties of the pyridazine core could then be used to transduce the biological recognition event into a measurable signal.

For instance, a pyridazine-based molecule could be designed to bind to the active site of a specific enzyme. This binding event could alter the local environment of the pyridazine core, leading to a change in its fluorescence or a shift in its redox potential, which could then be detected. The potential for pyridazine derivatives to act as fluorescent probes is an area of active investigation.

The development of biosensors often relies on materials that can be easily modified and integrated into various platforms. The chemical versatility of pyridazine derivatives allows for their incorporation into polymers, nanoparticles, or onto electrode surfaces, which are common components of biosensor devices.

Although direct experimental data for this compound in biosensing is not currently available, the foundational properties of the pyridazine chemical class suggest a promising future for its derivatives in this field. Further research focused on the targeted synthesis and biological evaluation of this compound-based probes is necessary to fully explore this potential.

Coordination Chemistry and Catalytic Applications of 3 Methyl 6 Phenylpyridazine As a Ligand

Design and Synthesis of 3-Methyl-6-phenylpyridazine-Based Ligands

The versatility of the this compound core allows for its incorporation into various ligand architectures, from simple monodentate structures to more complex polydentate and chiral frameworks.

Monodentate, Bidentate, and Polydentate Coordination Motifs

Monodentate Ligands: In their simplest form, pyridazine (B1198779) derivatives can act as monodentate ligands, coordinating to a metal center through one of the nitrogen atoms. purdue.eduyoutube.com These ligands are Lewis bases that donate a single pair of electrons to the metal. purdue.edu The coordination of a single this compound molecule allows for the study of its fundamental electronic and steric effects on the metal center.

Bidentate and Polydentate Ligands: More complex ligands can be designed by linking multiple this compound units or by incorporating other donor atoms into the ligand framework. This results in bidentate or polydentate ligands that can form more stable chelate complexes with metal ions. numberanalytics.com For instance, the synthesis of 3,6-di(2-pyridyl)pyridazine demonstrates the creation of a bidentate ligand capable of forming grid-like metal complexes. researchgate.net The chelate effect, where polydentate ligands form more stable complexes than their monodentate counterparts, is a key driving force in the design of these ligands. numberanalytics.com

The synthesis of these ligands often involves inverse-electron demand Diels-Alder reactions, providing a versatile route to highly functionalized pyridazine systems. researchgate.net For example, the reaction between 3,6-di(2-pyridyl)-1,2,4,5-tetrazine and various alkynes or alkenes yields a range of substituted pyridazine-based ligands. researchgate.net

| Ligand Type | Description | Synthetic Strategy Example | Potential Coordination |

|---|---|---|---|

| Monodentate | A single this compound molecule coordinating through one nitrogen atom. purdue.eduyoutube.com | Direct reaction of this compound with a metal precursor. | Forms simple metal complexes, useful for fundamental studies. |

| Bidentate | Two coordinating nitrogen atoms, often from linked pyridazine or other heterocyclic rings. numberanalytics.com | Synthesis of 3,6-di(2-pyridyl)pyridazine via Diels-Alder reaction. researchgate.net | Forms stable five-membered chelate rings with metal ions. numberanalytics.com |

| Polydentate | Multiple donor atoms allowing for the formation of highly stable complexes. numberanalytics.com | Incorporation of pyridazine units into larger macrocyclic frameworks. | Can create specific geometries and influence catalytic activity. |

Chiral Ligand Architectures

The introduction of chirality into the ligand framework is crucial for applications in asymmetric catalysis. Chiral pyridazine-based ligands can be synthesized to create an asymmetric environment around the metal center, enabling enantioselective transformations. nih.gov

One approach to synthesizing chiral pyridazine ligands involves starting from a chiral precursor. For example, the synthesis of chiral pyridazin-3(2H)-ones has been achieved, and the pure enantiomers have been separated and characterized. nih.gov These studies have shown that the stereoselectivity of ligand-receptor interactions can be significant, with a preference for one enantiomer over the other. nih.gov Another strategy involves the use of a chiral backbone, such as trans-1,2-diaminocyclohexane, to construct chiral tripyridyldiamine ligands. nih.gov These ligands have been shown to favor a single coordination geometry in octahedral complexes. nih.gov

The synthesis of a chiral 2,2'-bipyridinediol ligand with 3,3'-dimethyl substituents, achieved through an O2-mediated oxidative homocoupling reaction, highlights a key strategy for preparing enantiomerically pure ligands. rsc.org

Metal Complexation Studies with Transition Metals

The coordination of this compound and its derivatives to transition metals results in a diverse range of complexes with interesting spectroscopic, structural, and electronic properties.

Spectroscopic and Structural Characterization of Metal Complexes

The formation of metal complexes with pyridazine-based ligands can be confirmed and characterized using various spectroscopic techniques. For instance, in the infrared (IR) spectrum, the coordination of a diimine site to a metal ion is indicated by a shift in the characteristic imine band. mdpi.com

X-ray crystallography is a powerful tool for determining the precise three-dimensional structure of these metal complexes. nih.govresearchgate.net For example, the crystal structure of a palladium(II) complex with a cyclometalated 2-phenylpyridine (B120327) ligand containing an amino-pyridine ligand has been determined, providing insights into the coordination geometry. unavarra.es Similarly, the structures of mercury(II) complexes with bis(alkoxyphenyl)pyridines have been characterized, revealing linear C-Hg-Cl coordination with additional stabilization from the pyridine (B92270) nitrogen and alkoxy oxygen. nih.gov

NMR spectroscopy is also invaluable for characterizing these complexes in solution. For instance, 1H and 13C NMR spectroscopy have been used to elucidate the structures of dinuclear copper(I) and silver(I) complexes with a substituted diimine ligand. mdpi.com

| Complex Type | Spectroscopic Technique | Key Finding | Reference |

|---|---|---|---|

| Diimine-Cu(I)/Ag(I) | IR Spectroscopy | Shift of the imine band upon coordination to the metal ion. | mdpi.com |

| Pd(II)-2-phenylpyridine | X-ray Crystallography | Determination of the coordination geometry of the mononuclear complex. | unavarra.es |

| Hg(II)-bis(alkoxyphenyl)pyridine | X-ray Crystallography | Linear C-Hg-Cl coordination with stabilization from pyridine nitrogen. | nih.gov |

| Diimine-Cu(I)/Ag(I) | NMR Spectroscopy | Elucidation of the dinuclear structure in solution. | mdpi.com |

Electronic Properties of Metal-Pyridazine Complexes

The electronic properties of metal-pyridazine complexes are crucial for their potential applications, particularly in catalysis and materials science. These properties can be probed using techniques such as cyclic voltammetry and UV-Visible spectroscopy.

Cyclic voltammetry provides information about the redox behavior of the metal complexes. For instance, studies on iron(III) complexes with modified pyridine-containing ligands have shown that the Fe(III)/Fe(II) redox couple can be tuned by introducing electron-withdrawing or electron-donating groups on the pyridine ring. nih.gov This ability to control the electronic properties of the metal center is essential for designing catalysts with specific reactivity. nih.gov Similarly, rhenium(I) complexes with pyrazolyl-pyridazine ligands exhibit irreversible oxidation and reduction processes, which have been attributed to the Re(I)/Re(II) couple and ligand-centered reductions, respectively. researchgate.net

UV-Visible absorption spectroscopy reveals the electronic transitions within the complexes. Metal-to-ligand charge transfer (MLCT) bands are often observed in these complexes, which are crucial for their photophysical properties. mdpi.comresearchgate.net For example, rhenium(I) complexes with pyrazolyl-pyridazine ligands show an MLCT absorption band around 410 nm. researchgate.net The electronic properties of these complexes can also be investigated using computational methods like Density Functional Theory (DFT), which can provide insights into the nature of the frontier molecular orbitals (HOMO and LUMO) and the charge distribution within the molecule. tandfonline.comdigitellinc.com

Catalytic Activity in Organic Transformations

Metal complexes containing pyridazine-based ligands have shown promise as catalysts in a variety of organic transformations, including cross-coupling reactions and hydrogenations.

The ability to tune the electronic and steric properties of the ligand is key to controlling the catalytic activity. For example, in iron-catalyzed C-C coupling reactions, the catalytic activity of iron complexes with tetra-aza pyridinophane ligands was found to correlate directly with the iron redox potentials and metal binding constants, which were in turn controlled by substituents on the pyridine ring. nih.gov

Palladium complexes with pyridazine-type ligands are particularly well-known for their catalytic activity in cross-coupling reactions, such as the Suzuki-Miyaura coupling. rhhz.netmdpi.com These reactions are powerful tools for forming C-C bonds. rhhz.net The proposed mechanism for these reactions often involves an oxidative addition of the palladium catalyst to an electrophile, followed by transmetalation and reductive elimination. rhhz.net

Furthermore, pyridazine-based ligands have been employed in catalysts for hydrogenation reactions. youtube.commdpi.comunt.edu For instance, Crabtree's catalyst, a well-known hydrogenation catalyst, is a pyridine complex. wikipedia.org The design of chiral pyridazine ligands is particularly important for asymmetric hydrogenation, aiming to produce enantiomerically pure products.